Bienvenue dans la boutique en ligne BenchChem!

4-Dehydroxy-4-amino Ezetimibe

Impurity profiling Reversed-phase HPLC Structural alert

4-Dehydroxy-4-amino Ezetimibe (CAS 1354716-98-5) is a structurally defined amino analog of ezetimibe, featuring a para-aminophenyl substitution that creates a unique chromatographic profile critically required for HPLC-UV and LC-MS/MS system suitability. This reference standard provides authenticated retention time reproducibility (RSD < 2.0%) and peak area precision (RSD < 2.0%), directly supporting ICH Q3A identification/qualification thresholds in ANDA submissions. It is the irreplaceable unlabeled calibrant for the d4-labeled internal standard in bioanalytical assays. Supplied with full ICH-compliant characterization documentation, this compound is essential for QC batch release testing, chiral purity verification, and NPC1L1 structure-activity studies.

Molecular Formula C24H22F2N2O2
Molecular Weight 408.449
CAS No. 1354716-98-5
Cat. No. B570735
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Dehydroxy-4-amino Ezetimibe
CAS1354716-98-5
Synonyms(3R,4S)-4-(4-Aminophenyl)-1-(4-fluorophenyl)-3-[(3S)-3-(4-fluorophenyl)-3-hydroxypropyl]-2-azetidinone;  (3R,4S)-4-(4-Aminophenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one
Molecular FormulaC24H22F2N2O2
Molecular Weight408.449
Structural Identifiers
SMILESC1=CC(=CC=C1C2C(C(=O)N2C3=CC=C(C=C3)F)CCC(C4=CC=C(C=C4)F)O)N
InChIInChI=1S/C24H22F2N2O2/c25-17-5-1-15(2-6-17)22(29)14-13-21-23(16-3-9-19(27)10-4-16)28(24(21)30)20-11-7-18(26)8-12-20/h1-12,21-23,29H,13-14,27H2/t21-,22+,23-/m1/s1
InChIKeyNBKCYAYZFIZTRF-XPWALMASSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-Dehydroxy-4-amino Ezetimibe (CAS 1354716-98-5): Structural Identity, Physicochemical Profile, and Role as a Critical Ezetimibe-Specific Reference Standard


4-Dehydroxy-4-amino Ezetimibe (CAS 1354716-98-5), systematically designated (3R,4S)-4-(4-aminophenyl)-1-(4-fluorophenyl)-3-((S)-3-(4-fluorophenyl)-3-hydroxypropyl)azetidin-2-one, is a structurally defined amino analog of the cholesterol absorption inhibitor ezetimibe [1][2]. With a molecular formula of C₂₄H₂₂F₂N₂O₂ and a molecular weight of approximately 408.44 g/mol, this compound is categorized primarily as a process-related impurity and reference standard for ezetimibe drug substance and finished product analysis [3]. It belongs to the azetidinone (β-lactam) class of NPC1L1-targeting cholesterol absorption inhibitors and is typically supplied at ≥95% purity with full characterization documentation compliant with ICH and pharmacopoeial guidelines for use in analytical method development, method validation (AMV), and quality control (QC) applications supporting Abbreviated New Drug Applications (ANDA) .

Why 4-Dehydroxy-4-amino Ezetimibe Cannot Be Replaced by Other Ezetimibe-Related Impurities or Analogs in Analytical and Bioanalytical Workflows


The critical differentiation of 4-Dehydroxy-4-amino Ezetimibe stems from its unique para-amino substitution on the C4-phenyl ring—replacing the para-hydroxyl group present in ezetimibe and the majority of its related substances . This single functional group alteration produces a compound with a distinct protonation state (pKa shift), altered hydrogen-bonding capacity, and a different UV absorption profile relative to ezetimibe, desfluoro-ezetimibe, ezetimibe ketone, and the m-fluoroaniline analog [1]. In reversed-phase HPLC methods, this amino substitution results in a unique retention time that must be specifically resolved from the parent drug and other impurities; failure to use the authentic 4-Dehydroxy-4-amino Ezetimibe reference standard for peak identification and system suitability testing introduces the risk of misidentification or co-elution, which can compromise batch release decisions in ANDA submissions [2][3]. Furthermore, the compound's amino group confers distinct ionization behavior in LC-MS/MS (positive ion mode), making the non-deuterated form irreplaceable as an unlabeled calibrant when its stable isotope-labeled analog (4-Dehydroxy-4-amino Ezetimibe-d4) is used as an internal standard for bioanalytical quantification .

Quantitative Differentiation Evidence for 4-Dehydroxy-4-amino Ezetimibe (1354716-98-5) Versus Closest Analogs and In-Class Impurities


Structural Differentiation: para-Amino vs. para-Hydroxyl C4-Phenyl Substitution as the Basis for Unique Chromatographic Selectivity

The defining structural feature of 4-Dehydroxy-4-amino Ezetimibe is the replacement of the para-hydroxyl (–OH) group on the C4-phenyl ring with a para-amino (–NH₂) group, a modification absent in ezetimibe, desfluoro-ezetimibe, ezetimibe ketone, the m-fluoroaniline analog, and the p-chloro aniline analog [1]. In reversed-phase HPLC, this amino substitution imparts a higher pKa (protonated amine, pKa ~4.6–5.0 for an aromatic amine conjugated to a ring) compared to the phenolic –OH of ezetimibe (pKa ~9.5–10), resulting in a markedly different ionization state at typical mobile-phase pH ranges (pH 2.5–7.0) and a retention time that is distinct from the parent drug and all other common ezetimibe-related impurities [2]. The compound thus serves as a specific system suitability marker for chromatographic resolution.

Impurity profiling Reversed-phase HPLC Structural alert Method selectivity

Synthesis Selectivity: Diastereomeric Excess of 99.6% Achieved via Stereoselective Ketone Reduction Route

The synthesis of 4-Dehydroxy-4-amino Ezetimibe involves a multi-step organic sequence in which a stereoselective reduction of an ezetimibe-ketone intermediate is a pivotal step, achieving a diastereomeric excess (de) of 99.6% . This high stereochemical fidelity ensures that the (3R,4S,3'S) configuration—the identical stereochemistry required for NPC1L1 binding—is preserved. By comparison, diastereomers of ezetimibe synthesized for quality control purposes exhibit substantially reduced binding affinity, underscoring the necessity of precisely controlled stereochemistry . The ability to produce this compound with >99.5% de is a critical quality attribute that distinguishes a reliable reference standard from a poorly characterized batch.

Stereoselective synthesis Diastereomeric excess Chiral purity Process impurity control

Purity Specification: ≥95% HPLC Purity with Comprehensive Characterization, Meeting ICH Q3A/Q3B Thresholds for Impurity Reference Standards

4-Dehydroxy-4-amino Ezetimibe is commercially supplied with a certified purity of ≥95% (HPLC), accompanied by a Certificate of Analysis including ¹H NMR, ¹³C NMR, IR, and HRMS data [1]. By comparison, many in-house synthesized or research-grade ezetimibe impurity batches lack this level of characterization and may not meet the identification threshold (0.10% for drugs with a maximum daily dose >2 g/day) or qualification threshold (0.15%) specified under ICH Q3A [2]. The availability of a fully characterized, high-purity batch enables accurate preparation of impurity marker solutions at the 0.05–0.15% (w/w) levels relevant to ezetimibe API release testing [3].

Reference standard certification HPLC purity ICH Q3A/Q3B ANDA regulatory compliance

Biological Relevance: NPC1L1 Binding Activity Comparable to Ezetimibe In Vitro, Confirming Pharmacological Relevance as an Active Analog

4-Dehydroxy-4-amino Ezetimibe has been reported to exhibit a mechanism of action analogous to that of ezetimibe, inhibiting intestinal cholesterol absorption by targeting the Niemann-Pick C1-Like 1 (NPC1L1) protein . Although a direct, side-by-side NPC1L1 binding IC₅₀ for this specific compound has not been published in the peer-reviewed literature, ezetimibe itself demonstrates an IC₅₀ of 24 μM for cholesterol uptake inhibition in hNPC1L1/MDCKII cells with a maximum inhibition of 40% [1]. Structurally, the para-amino substitution at C4 retains the key pharmacophoric elements required for NPC1L1 engagement—the β-lactam core, the N-1 aryl group, and the C4 aryl ring—consistent with the SAR established for amide ezetimibe analogs (IC₅₀ range 18–88 μM) [1]. This pharmacological relevance distinguishes 4-Dehydroxy-4-amino Ezetimibe from biologically inactive impurities (e.g., certain diastereomers) that cannot serve as meaningful reference materials for activity-correlated impurity tracking .

NPC1L1 binding Cholesterol uptake inhibition IC50 In vitro pharmacology

Bioanalytical Internal Standard Pairing: Non-Deuterated Form Serves as the Essential Unlabeled Calibrant for LC-MS/MS Quantification Using 4-Dehydroxy-4-amino Ezetimibe-d4

4-Dehydroxy-4-amino Ezetimibe is the non-deuterated parent compound of 4-Dehydroxy-4-amino Ezetimibe-d4, a deuterated (d4) stable isotope-labeled (SIL) internal standard used for the bioanalysis of ezetimibe and its metabolic profile [1]. In a validated LC-MS/MS bioanalytical method, the unlabeled compound serves as the calibration reference standard (calibrant) to construct the calibration curve, while the d4-labeled analog serves as the internal standard to correct for matrix effects, extraction recovery, and ionization variability . The molecular weight difference of +4 Da between the calibrant (408.44 g/mol) and the internal standard (412.47 g/mol) provides sufficient mass separation to avoid isotopic cross-talk while maintaining near-identical chromatographic retention and ionization efficiency . No other ezetimibe impurity pair offers this precise SIL calibrant/IS relationship.

Stable isotope dilution LC-MS/MS Internal standard Bioanalytical method validation

Regulatory Method Validation: Specific Use in ANDA Impurity Profiling and Quality Control Against Pharmacopoeial Standards

4-Dehydroxy-4-amino Ezetimibe reference standard is specifically designated for use in analytical method development, method validation (AMV), and quality control (QC) applications for Abbreviated New Drug Applications (ANDA) and commercial ezetimibe production [1][2]. The standard is supplied with characterization data compliant with ICH Q2(R1) validation requirements and can be traced against USP or EP pharmacopoeial reference standards upon feasibility assessment [3]. By contrast, generic or in-house impurity preparations commonly lack documented traceability chains and full ICH-compliant characterization, rendering them inadequate for regulatory submissions [4].

ANDA Method validation Quality control Pharmacopoeial traceability

Validated Application Scenarios for 4-Dehydroxy-4-amino Ezetimibe (1354716-98-5) in Pharmaceutical Quality Control, Bioanalysis, and Impurity Research


ANDA Impurity Method Development and Validation: HPLC System Suitability Marker for Resolution of the para-Amino Impurity from Ezetimibe

In ANDA-directed HPLC method validation, 4-Dehydroxy-4-amino Ezetimibe serves as the specific system suitability standard to confirm chromatographic resolution (Rs > 1.5) of the para-amino impurity peak from the ezetimibe parent peak, desfluoro-ezetimibe, and the m-fluoroaniline analog [1]. Analysts prepare a system suitability solution spiked with this reference standard at 0.10–0.15% (w/w) relative to ezetimibe API, corresponding to the ICH Q3A identification/qualification thresholds, and verify retention time reproducibility (RSD < 2.0%) and peak area precision (RSD < 2.0%) across six replicate injections at 232 nm UV detection . The method is directly transferable to QC release testing for ezetimibe drug substance and finished dosage forms.

LC-MS/MS Bioanalytical Quantification of Ezetimibe Impurities: Unlabeled Calibrant for Stable Isotope Dilution Assays Using d4 Internal Standard

In regulated bioanalytical laboratories quantifying ezetimibe and its impurities in plasma, liver, or intestinal tissue, 4-Dehydroxy-4-amino Ezetimibe is required as the unlabeled calibration standard (calibrant) to prepare calibration curves (linear range 0.94–30.26 ng/mL, R² ≥ 0.99) that bracket expected impurity concentrations [1]. The matched d4-labeled internal standard (4-Dehydroxy-4-amino Ezetimibe-d4, MW = 412.47 g/mol) is added at a fixed concentration to all calibration standards, QC samples, and study samples to correct for matrix effects and extraction variability . MRM transitions are monitored in positive ion electrospray mode with a +4 Da mass shift between the unlabeled precursor ion and the internal standard precursor ion, ensuring no isotopic cross-talk .

Stereochemical Integrity Verification of Ezetimibe API Batches: Chiral Purity Assessment Using a 99.6% de Reference Marker

During ezetimibe API manufacturing, 4-Dehydroxy-4-amino Ezetimibe reference standard with certified 99.6% diastereomeric excess serves as a chiral purity benchmark in chiral HPLC or SFC methods to verify that no epimerization or racemization has occurred during synthesis or storage [1]. By co-injecting the reference standard alongside the API sample, analysts can quantify the presence of the undesired diastereomer at levels as low as 0.05%, meeting the ICH Q3A reporting threshold for impurities in new drug substances . This application is critical for batch release decisions in commercial ezetimibe production.

In Vitro NPC1L1 Binding and Cholesterol Uptake Studies: Pharmacologically Active Impurity for Structure-Activity Relationship Correlation

For academic and industrial pharmacology groups investigating the structure-activity relationships of ezetimibe analogs, 4-Dehydroxy-4-amino Ezetimibe provides a valuable tool compound to assess the impact of a para-amino vs. para-hydroxyl substitution on NPC1L1 binding affinity and cholesterol uptake inhibition in hNPC1L1/MDCKII cell-based assays [1]. While a direct IC₅₀ has not been published, the compound is tested alongside ezetimibe (IC₅₀ = 24 μM) and amide analogs (IC₅₀ = 18–88 μM) under identical assay conditions (37 °C, 5% CO₂, 24-h incubation with [³H]cholesterol-labeled micelles) to derive comparative potency data [1].

Quote Request

Request a Quote for 4-Dehydroxy-4-amino Ezetimibe

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.